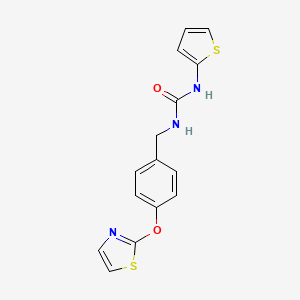

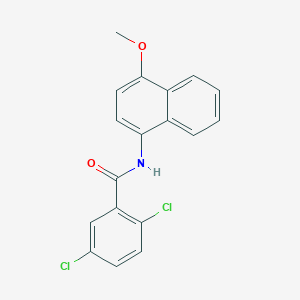

2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of a derivative based on N, N’-disubstituted hydrazinecarbothioamide .Chemical Reactions Analysis

While specific chemical reactions involving 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide are not available, reactions of similar compounds have been studied. For example, the synthesis of dichlorobenzamide derivatives involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed novel methods for synthesizing heterocyclic compounds derived from structural analogs similar to 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide. These methods involve reactions that lead to the creation of compounds with potential as anti-inflammatory and analgesic agents. For example, novel synthesis pathways have been explored to produce benzodifuranyl derivatives, showcasing the compound's utility as a precursor in medicinal chemistry (Abu‐Hashem et al., 2020).

Ligand Synthesis for Metal Complexation

The compound has been utilized in the synthesis of ligands for palladium(II), platinum(II), and ruthenium(II) complexes. These synthesized ligands have characteristic structural features that enable them to interact with metals, forming complexes that could have applications in catalysis and material science (Singh et al., 2002).

Neuroleptic Activity Studies

It has been a part of studies aimed at evaluating the neuroleptic activity of benzamides. These studies involve the design and synthesis of benzamide derivatives, with a focus on their effects on stereotyped behavior in animal models. Such research underscores the compound's relevance in the development of new therapeutic agents (Iwanami Sumio et al., 1981).

Antagonistic Studies on Serotonin Receptors

Research has also been conducted on analogs of the compound to study their antagonist activity on serotonin receptors. These studies are crucial for understanding the pharmacological action of potential drugs and their selectivity towards different receptor types (Raghupathi et al., 1991).

Polyamide Synthesis

In the field of polymer science, derivatives of this compound have been used in the synthesis of ordered polyamides. These studies contribute to the development of new materials with specific structural and functional properties (Ueda & Sugiyama, 1994).

Dopamine Receptor Antagonism

Another area of application is in the exploration of the compound's effects on dopamine metabolism, particularly in its role as a D2 dopamine receptor antagonist. Such studies are instrumental in the search for novel antipsychotic agents (Shibanoki et al., 1989).

properties

IUPAC Name |

2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-9-8-16(12-4-2-3-5-13(12)17)21-18(22)14-10-11(19)6-7-15(14)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNSCYPROSDDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)

![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)

![4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2615686.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2615691.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)

![2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2615698.png)